molecular formula C17H25NO2 B5968542 4-Cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine

4-Cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine

Cat. No.: B5968542
M. Wt: 275.4 g/mol
InChI Key: OIMIAQXGTASMIN-UHFFFAOYSA-N
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Description

4-Cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a cyclopentyl group and a methoxyphenylmethyl group attached to the morpholine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylamine with 3-methoxybenzyl chloride in the presence of a base, followed by cyclization with morpholine. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) or sodium hydride (NaH) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-Cyclopentyl-2-[(3-hydroxyphenyl)methyl]morpholine.

    Reduction: Formation of 4-Cyclopentyl-2-[(3-hydroxyphenyl)methyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopentyl-2-[(3-hydroxyphenyl)methyl]morpholine
  • 4-Cyclopentyl-2-[(3-chlorophenyl)methyl]morpholine
  • 4-Cyclopentyl-2-[(3-fluorophenyl)methyl]morpholine

Uniqueness

4-Cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain targets.

Properties

IUPAC Name

4-cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-19-16-8-4-5-14(11-16)12-17-13-18(9-10-20-17)15-6-2-3-7-15/h4-5,8,11,15,17H,2-3,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMIAQXGTASMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CN(CCO2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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